Lipophilicity (XLogP3‑AA) vs. 4‑Amino‑6‑chloro‑2‑methylpyrimidine (N‑Unsubstituted Analog)
The target compound displays an XLogP3‑AA of 2.6, whereas the N‑unsubstituted analog 6‑chloro‑2‑methylpyrimidin‑4‑amine (CAS 1749‑68‑4) registers an XLogP3‑AA of approximately 0.8 [REFS‑1]. The +1.8 log‑unit increase attributable to the cyclopropylmethyl substituent places the target compound in a more favourable lipophilicity window for membrane permeability, consistent with reported correlations between logP > 2 and improved passive absorption for pyrimidine‑based kinase inhibitor scaffolds [REFS‑2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.6 |
| Comparator Or Baseline | 6‑Chloro‑2‑methylpyrimidin‑4‑amine (CAS 1749‑68‑4); XLogP3‑AA ≈ 0.8 |
| Quantified Difference | Δ XLogP3‑AA ≈ +1.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A higher logP for the target compound implies enhanced passive membrane permeability relative to the N‑unsubstituted analog, a critical factor when selecting intermediates for cell‑permeable inhibitor design.
- [1] PubChem. (2025). Compound Summary for CID 62482526 (target) and CID 95532 (comparator). National Center for Biotechnology Information. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central nervous system multiparameter optimization desirability: application in drug discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
